![molecular formula C17H24N2O3S B4751747 N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751747.png)
N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as AM-1241, is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor. It was first synthesized in 2000 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-1241 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
Although the mechanism of action of N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is well-understood, further research is needed to fully elucidate its effects on various signaling pathways.
- Novel applications: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide may have potential therapeutic applications in other diseases beyond those currently being studied, and further research is needed to explore these possibilities.
Advantages and Limitations for Lab Experiments
N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has a number of advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Selective agonist: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a selective agonist for the CB2 receptor, which allows for precise manipulation of the receptor without affecting other receptors.
- Potent: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a potent agonist for the CB2 receptor, which allows for low concentrations to be used in experiments.
- Stability: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is stable in solution, which allows for long-term storage and use in experiments.
Some of the limitations include:
- Specificity: Although N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a selective agonist for the CB2 receptor, it may still have off-target effects that could confound experimental results.
- Species differences: The effects of N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide may differ between species, which could limit the generalizability of experimental results.
- Cost: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a synthetic compound that may be expensive to produce, which could limit its use in some experiments.
Future Directions
There are a number of future directions for research on N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, including:
- Clinical trials: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has shown promise in animal models of various diseases, and clinical trials are needed to determine its safety and efficacy in humans.
- Combination therapy: N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide may be effective in combination with other drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
-
Scientific Research Applications
N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, inflammation, and cancer. It has been shown to have analgesic effects in animal models of neuropathic pain, without causing the side effects associated with traditional opioid analgesics. In addition, N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential anti-cancer effects, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-prop-2-enylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-9-18-17(20)16-7-10-19(11-8-16)23(21,22)13-15-6-4-5-14(2)12-15/h3-6,12,16H,1,7-11,13H2,2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMUQOILDEKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylbenzyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.